molecular formula C21H16ClN3O4 B1263178 Cladoniamide F

Cladoniamide F

Cat. No. B1263178
M. Wt: 409.8 g/mol
InChI Key: KKUHRVKGTKCZEO-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cladoniamide F is an organic heteropentacyclic compound that is cladoniamide G in which the chlorine attached to the methoxy-bearing indole moiety is replaced by a hydrogen. It has been isolated from the culture broth of Streptomyces uncialis. It is a cladoniamide, an organic heteropentacyclic compound, an organochlorine compound, a tertiary alcohol, a lactam and a secondary carboxamide.

Scientific Research Applications

Biosynthesis and Structural Characteristics

  • Cladoniamides, including Cladoniamide F, are bis-indole alkaloids isolated from Streptomyces uncialis. They possess an unusual indenotryptoline structure, which is rare among bis-indole alkaloids. The biosynthetic gene cluster for cladoniamides has been identified, providing insights into the unique biosynthetic routes starting from oxidative dimerization of l-tryptophan and highlighting potential for combinatorial engineering (Ryan, 2011).

Cytotoxicity Studies

  • Cladoniamide G, closely related to Cladoniamide F, has demonstrated cytotoxicity against MCF-7 breast cancer cells in vitro, indicating potential therapeutic applications in cancer treatment. This highlights the significance of cladoniamides in medicinal research (Williams et al., 2008).

Chemical Synthesis and Derivatives

  • The total synthesis of Cladoniamide G and formal synthesis of Cladoniamide F have been achieved, highlighting the possibilities for creating these compounds in a laboratory setting for further research and potential drug development (Loosley et al., 2013); (Ngernmeesri et al., 2014).

Pathway Engineering for Drug Discovery

  • The cladoniamide pathway has been targeted for the generation of unnatural bisindoles for drug discovery. This involves modifying glycosyltransferase, halogenase, and oxidoreductase genes from related pathways, leading to the creation of novel compounds and furthering our understanding of enzyme substrate specificities (Du & Ryan, 2015).

Nonenzymatic Routes to Bisindole Diversity

  • The conversion of indolocarbazole to indolotryptoline cladoniamide, including Cladoniamide F, has been elucidated. This study provides insights into the nonenzymatic chemistry involved in generating bisindole diversity, crucial for understanding the biosynthesis of these compounds (Du et al., 2014).

properties

Product Name

Cladoniamide F

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

(11R)-7-chloro-11-hydroxy-20-methoxy-N-methyl-12-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14,16,18-octaene-11-carboxamide

InChI

InChI=1S/C21H16ClN3O4/c1-23-19(26)21(28)15-12-9-10(22)7-8-13(12)24-16(15)17-18(29-2)11-5-3-4-6-14(11)25(17)20(21)27/h3-9,24,28H,1-2H3,(H,23,26)/t21-/m1/s1

InChI Key

KKUHRVKGTKCZEO-OAQYLSRUSA-N

Isomeric SMILES

CNC(=O)[C@@]1(C2=C(C3=C(C4=CC=CC=C4N3C1=O)OC)NC5=C2C=C(C=C5)Cl)O

Canonical SMILES

CNC(=O)C1(C2=C(C3=C(C4=CC=CC=C4N3C1=O)OC)NC5=C2C=C(C=C5)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cladoniamide F
Reactant of Route 2
Reactant of Route 2
Cladoniamide F
Reactant of Route 3
Reactant of Route 3
Cladoniamide F
Reactant of Route 4
Reactant of Route 4
Cladoniamide F
Reactant of Route 5
Reactant of Route 5
Cladoniamide F
Reactant of Route 6
Cladoniamide F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.